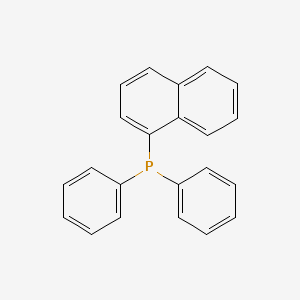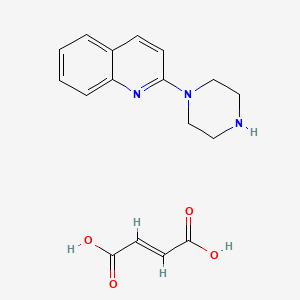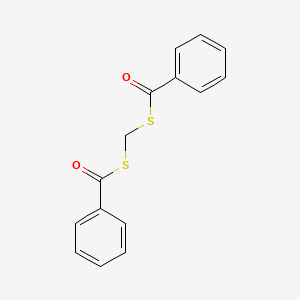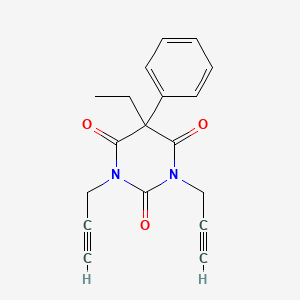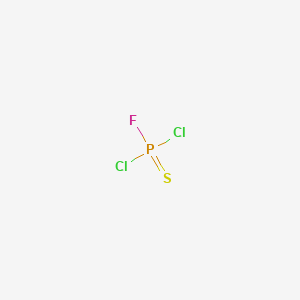
2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester is a chemical compound with the molecular formula C10H22O3Si2. This compound is known for its unique structure, which includes a siloxane group, making it an interesting subject for various scientific studies and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with (pentamethyldisiloxanyl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its role in the development of new pharmaceuticals and medical devices.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological molecules. The siloxane group provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, methyl ester: Similar in structure but lacks the siloxane group.
2-Propenoic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of the siloxane group.
2-Propenoic acid, 2-methyl-, pentyl ester: Contains a pentyl group instead of the siloxane group.
Uniqueness
The presence of the siloxane group in 2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester makes it unique compared to other similar compounds. This group imparts unique properties such as enhanced stability, biocompatibility, and the ability to form flexible polymers .
Propriétés
Numéro CAS |
107-62-0 |
|---|---|
Formule moléculaire |
C10H22O3Si2 |
Poids moléculaire |
246.45 g/mol |
Nom IUPAC |
[dimethyl(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H22O3Si2/c1-9(2)10(11)12-8-15(6,7)13-14(3,4)5/h1,8H2,2-7H3 |
Clé InChI |
RZKKLXUEULTOGP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC[Si](C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


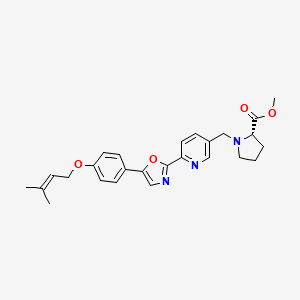
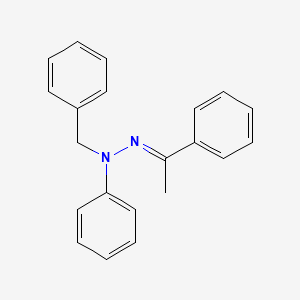
![Spiro[2.4]heptane](/img/structure/B14747456.png)
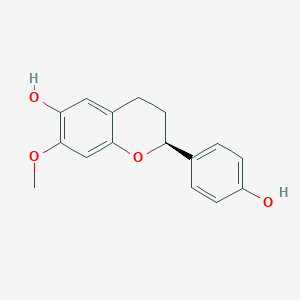
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
![Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid](/img/structure/B14747479.png)
